molecular formula C19H17ClN2O4 B2945786 N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1207031-13-7

N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2945786
CAS RN: 1207031-13-7
M. Wt: 372.81
InChI Key: ZRHHXZJDPXUURZ-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms. It also contains fluorophenyl and pyrimidinyl groups, which suggests that it might have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring attached to a carboxamide group, with various phenyl and pyrimidinyl groups attached to the nitrogen atoms. The presence of fluorine atoms on the phenyl rings could have significant effects on the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors like the presence of the fluorine atoms and the specific arrangement of the different rings could influence properties like its solubility, melting point, and stability .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a drug candidate, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to assess the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a drug candidate, future research could involve further pharmacological testing, optimization of its structure for better activity or selectivity, and eventually clinical trials .

properties

IUPAC Name

methyl 6-chloro-4-(2,5-dimethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-12-5-7-18(25-2)16(9-12)22-15-10-17(19(23)26-3)21-14-6-4-11(20)8-13(14)15/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHHXZJDPXUURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-(2,5-dimethoxyanilino)quinoline-2-carboxylate

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